![molecular formula C13H22N2O B5039260 N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5039260.png)
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
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Overview
Description
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Methylproamine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene is not fully understood, but it is believed to function as a histamine H3 receptor antagonist. This receptor is involved in a variety of physiological processes, including neurotransmitter release and immune system function. By blocking this receptor, N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene may have a variety of effects on these processes.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of tumor growth, and the regulation of immune system function. These effects make N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene a valuable tool in the study of these processes.
Advantages and Limitations for Lab Experiments
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has a number of advantages for use in lab experiments, including its ability to modulate a variety of biological processes and its relatively low toxicity. However, there are also some limitations to its use, including the need for careful dosing and the potential for off-target effects.
Future Directions
There are a number of potential future directions for research involving N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene. These include the study of its effects on specific neurotransmitter systems, the development of more selective H3 receptor antagonists, and the investigation of its potential as a therapeutic agent for various diseases.
In conclusion, N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene is a valuable tool for scientific research due to its ability to modulate a variety of biological processes. Its potential applications in neuroscience, cancer research, and drug discovery make it an important compound for further study. While there are some limitations to its use, the future directions for research involving N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene are numerous and promising.
Synthesis Methods
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with trimethylamine, followed by the addition of ethylenediamine. The resulting compound is then purified through a series of chromatographic techniques to yield pure N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene.
Scientific Research Applications
N-(3-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediaminene has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been found to have a variety of effects on biological processes, making it a valuable tool in the study of these fields.
properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)8-9-15(3)11-12-6-5-7-13(10-12)16-4/h5-7,10H,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQMSYRBDVBSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
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